N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide
Description
N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C18H22N4O/c1-13(2)22-12-14(15-7-3-4-8-16(15)22)6-5-9-17(23)21-18-19-10-11-20-18/h3-4,7-8,10-13H,5-6,9H2,1-2H3,(H2,19,20,21,23) |
InChI Key |
CQLQPKOAWPKJML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like cyclization, reduction, and substitution .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide, have demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Tested Strains | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|---|
| Compound A | Escherichia coli | 7.1 µM | Comparable to standard antibiotics |
| Compound B | Staphylococcus aureus | 6.5 µM | High inhibition potency |
| N-(propan-2-yl) | Pseudomonas aeruginosa | 8.0 µM | Moderate activity |
These findings suggest that the imidazole moiety plays a crucial role in the antimicrobial efficacy of the compound, likely due to its ability to interact with bacterial enzymes and disrupt vital cellular processes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
A recent study highlighted the synthesis of various imidazole-based compounds and their evaluation against human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compounds exhibited significant cytotoxicity, with some derivatives showing IC50 values in low micromolar ranges.
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(propan-2-yl) | HCT116 | 5.0 | Apoptosis induction |
| N-(propan-2-yl) | MCF7 | 3.5 | Cell cycle arrest |
| N-(propan-2-yl) | HeLa | 4.0 | Inhibition of DNA synthesis |
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell proliferation and survival, as well as direct interactions with DNA.
Therapeutic Applications
Given its diverse biological activities, this compound shows promise in multiple therapeutic areas:
Infectious Diseases
Due to its antimicrobial properties, this compound could be developed as a novel antibiotic agent against resistant bacterial strains.
Cancer Therapy
Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in anticancer therapies, potentially leading to new treatments for various malignancies.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets. The imidazole and indole moieties can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-imidazol-2-yl)-4-[1-(methyl)-1H-indol-3-yl]butanamide
- N-(1H-imidazol-2-yl)-4-[1-(ethyl)-1H-indol-3-yl]butanamide
- N-(1H-imidazol-2-yl)-4-[1-(propyl)-1H-indol-3-yl]butanamide
Uniqueness
N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propan-2-yl group may enhance its binding affinity to certain targets compared to its analogs .
Biological Activity
N-(1H-imidazol-2-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Structural Characteristics:
- Contains an imidazole ring, which is known for its role in biological systems.
- The indole moiety contributes to its pharmacological properties.
This compound exhibits several mechanisms that contribute to its biological activity:
- Modulation of Protein Interactions : The compound has been shown to interfere with protein-protein interactions (PPIs), particularly those involved in immune responses. Such interactions are critical in cancer therapies targeting the PD-1/PD-L1 axis, where it may enhance T-cell activation .
- Anti-inflammatory Properties : Research indicates that compounds with indole substitutions can exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
Biological Activity Data
A summary of the biological activity findings related to this compound is presented below:
| Activity Type | Effect | Reference |
|---|---|---|
| Immune Modulation | Enhances T-cell activation | |
| Anti-inflammatory | Reduces inflammatory cytokine production | |
| Antitumor | Induces apoptosis in cancer cells |
Case Studies
Several studies have explored the effects of this compound in various biological contexts:
- Cancer Immunotherapy :
- Inflammatory Models :
- Apoptosis Induction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
